![molecular formula C30H37N3O B14214386 N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea CAS No. 821008-07-5](/img/structure/B14214386.png)
N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is known for its potential pharmacological applications, particularly as a ligand for the human CCR5 chemokine receptor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea typically involves the reaction of piperidine derivatives with benzyl and ethyl isocyanates. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a selective ligand for the CCR5 chemokine receptor, which is involved in immune response regulation.
Industry: It may be used in the synthesis of other piperidine derivatives with industrial applications.
作用機序
The mechanism of action of N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea involves its interaction with the CCR5 chemokine receptor. This receptor is a G protein-coupled receptor that plays a role in the immune system by mediating the effects of chemokines. The compound acts as a ligand, binding to the receptor and modulating its activity, which can influence immune responses and potentially provide therapeutic benefits .
類似化合物との比較
Similar Compounds
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas
Uniqueness
N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea is unique due to its specific structure, which includes both benzyl and ethyl groups attached to the urea moiety. This structural feature may contribute to its selectivity and potency as a ligand for the CCR5 receptor, distinguishing it from other similar compounds .
特性
CAS番号 |
821008-07-5 |
|---|---|
分子式 |
C30H37N3O |
分子量 |
455.6 g/mol |
IUPAC名 |
3-benzyl-1-[1-(3,3-diphenylpropyl)piperidin-4-yl]-1-ethylurea |
InChI |
InChI=1S/C30H37N3O/c1-2-33(30(34)31-24-25-12-6-3-7-13-25)28-18-21-32(22-19-28)23-20-29(26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17,28-29H,2,18-24H2,1H3,(H,31,34) |
InChIキー |
SIVKXCGNYRNTBX-UHFFFAOYSA-N |
正規SMILES |
CCN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
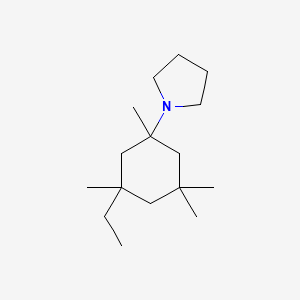
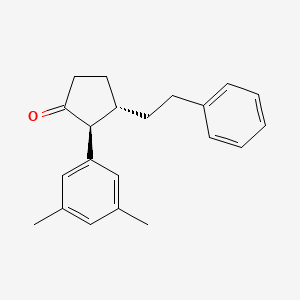
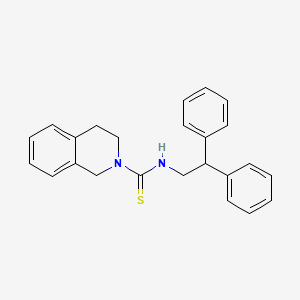
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)

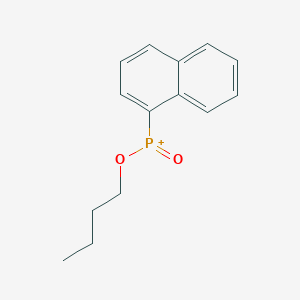
![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)
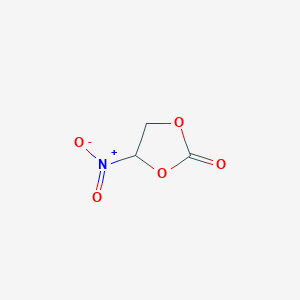
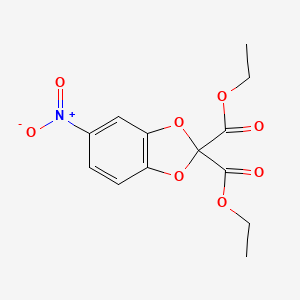
![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one](/img/structure/B14214388.png)
